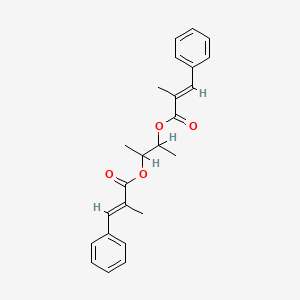
(E)-8-(3-Bromo-4,5-dimethoxystyryl)-1,3-dipropylxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-8-(3-Bromo-4,5-dimethoxystyryl)-1,3-dipropylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a styryl moiety, which is further connected to a xanthine core. The xanthine core is substituted with two propyl groups, making it a highly functionalized molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(3-Bromo-4,5-dimethoxystyryl)-1,3-dipropylxanthine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 3,4-dimethoxybenzaldehyde to obtain 3-bromo-4,5-dimethoxybenzaldehyde . This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the styryl moiety. The final step involves the condensation of the styryl intermediate with 1,3-dipropylxanthine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-8-(3-Bromo-4,5-dimethoxystyryl)-1,3-dipropylxanthine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3-bromo-4,5-dimethoxybenzoic acid, while substitution of the bromine atom with an amine can produce 3-amino-4,5-dimethoxystyryl derivatives.
Scientific Research Applications
(E)-8-(3-Bromo-4,5-dimethoxystyryl)-1,3-dipropylxanthine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used as a probe to study biological processes involving xanthine derivatives.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-8-(3-Bromo-4,5-dimethoxystyryl)-1,3-dipropylxanthine involves its interaction with molecular targets such as xanthine receptors. The compound can bind to these receptors and modulate their activity, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
8-(3,4-Dimethoxystyryl)-1,3-dipropylxanthine: Lacks the bromine atom, resulting in different reactivity and biological activity.
8-(3-Bromo-4-methoxystyryl)-1,3-dipropylxanthine: Contains only one methoxy group, which may affect its chemical properties and interactions.
8-(3-Bromo-4,5-dimethoxystyryl)-1,3-dimethylxanthine: Substituted with methyl groups instead of propyl groups, leading to variations in its behavior and applications.
Uniqueness
(E)-8-(3-Bromo-4,5-dimethoxystyryl)-1,3-dipropylxanthine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups, along with the xanthine core, makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
151539-54-7 |
|---|---|
Molecular Formula |
C21H25BrN4O4 |
Molecular Weight |
477.4 g/mol |
IUPAC Name |
8-[(E)-2-(3-bromo-4,5-dimethoxyphenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C21H25BrN4O4/c1-5-9-25-19-17(20(27)26(10-6-2)21(25)28)23-16(24-19)8-7-13-11-14(22)18(30-4)15(12-13)29-3/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,23,24)/b8-7+ |
InChI Key |
OZMAOSIAQAGUDR-BQYQJAHWSA-N |
Isomeric SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC(=C(C(=C3)Br)OC)OC |
Canonical SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC(=C(C(=C3)Br)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



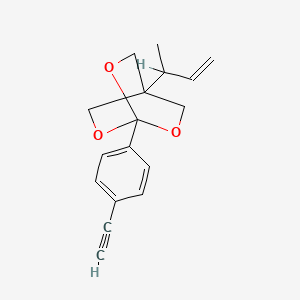

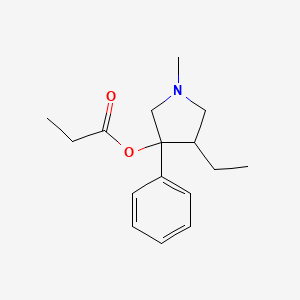
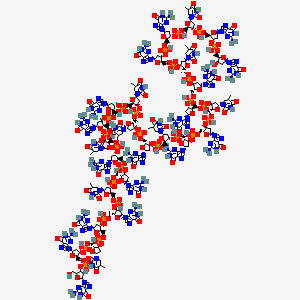
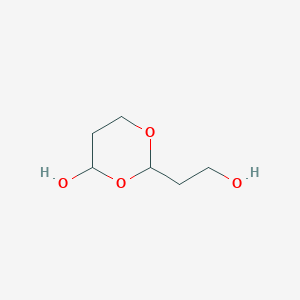
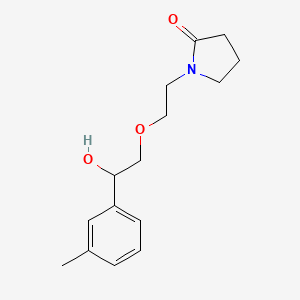
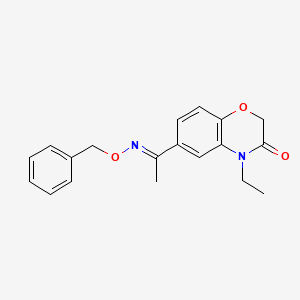
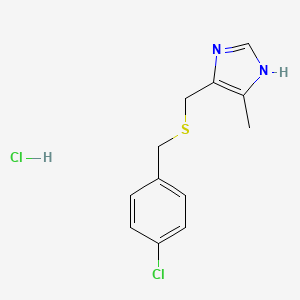
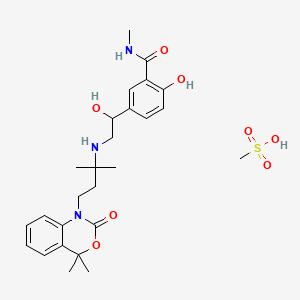
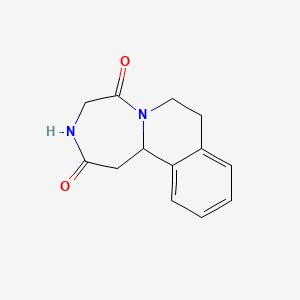
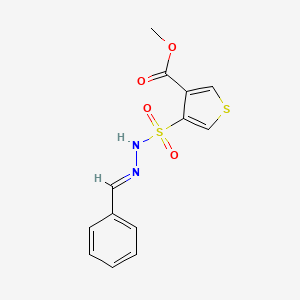
![oxalic acid;1-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]azepane](/img/structure/B12733376.png)
